Vactosertib Exhibits 8.8-Fold Greater Biochemical Potency Against ALK5 Than Galunisertib
In a head-to-head in vitro kinase inhibition assay, vactosertib inhibited ALK5 (TGFBR1) with an IC50 of 51 nM, representing an 8.8-fold potency advantage over galunisertib, which exhibited an IC50 of 448 nM in the same assay system [1]. This direct comparison was performed under identical experimental conditions, eliminating inter-laboratory variability.
| Evidence Dimension | Biochemical kinase inhibition (IC50) against ALK5 (TGFBR1) |
|---|---|
| Target Compound Data | 51 nM |
| Comparator Or Baseline | Galunisertib (LY2157299): 448 nM |
| Quantified Difference | 8.8-fold greater potency (vactosertib 51 nM vs. galunisertib 448 nM) |
| Conditions | In vitro kinase inhibition assay measuring ALK5 activity |
Why This Matters
Higher biochemical potency at lower concentrations enables reduced compound usage per experiment, lowering procurement cost per effective dose in preclinical studies.
- [1] PMC11729428. Table 1. In Vitro Kinase Inhibition of ALK5 and p38α and TGFβ Reporter Activity. Data comparing HYL001, galunisertib, and vactosertib. View Source
